2-(3-Methoxyphenyl)succinic acid

説明

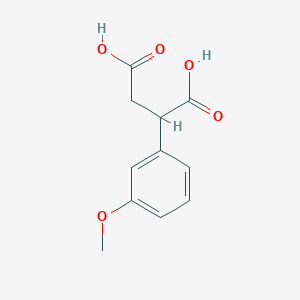

2-(3-Methoxyphenyl)succinic acid is an organic compound with the molecular formula C11H12O5 It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 3-methoxyphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)succinic acid typically involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine. The mixture is heated under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

2-(3-Methoxyphenyl)succinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(3-Hydroxyphenyl)succinic acid, while reduction of the carboxylic acids can produce 2-(3-Methoxyphenyl)butan-1,4-diol.

科学的研究の応用

Synthesis and Characterization

The synthesis of 2-(3-Methoxyphenyl)succinic acid can be achieved through various chemical pathways. One common method involves the reaction of 3-methoxyphenylacetic acid with succinic anhydride under controlled conditions. The characterization of this compound typically employs techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Medicinal Chemistry Applications

2.1 Precursor for Pharmaceutical Compounds

One of the most significant applications of this compound is its role as a precursor in the synthesis of various pharmaceutical agents. Notably, it is used in the preparation of analgesics like tapentadol, which is effective for treating moderate to severe pain. The synthesis pathway involves converting this compound into intermediates that facilitate the production of tapentadol through various chemical transformations .

2.2 Antidepressant and Analgesic Properties

Research indicates that derivatives of this compound may exhibit antidepressant and analgesic properties. These effects are attributed to their ability to modulate neurotransmitter levels in the brain, suggesting potential applications in treating mood disorders and chronic pain conditions .

Industrial Applications

3.1 Biodegradable Materials

Due to its chemical structure, this compound can be utilized in the production of biodegradable polymers. These materials are increasingly important in reducing environmental impact, particularly in packaging and disposable products. The compound can be incorporated into polymer matrices to enhance their mechanical properties while maintaining biodegradability .

3.2 Food Industry

In the food industry, succinic acid derivatives, including this compound, serve as food additives. They can function as acidulants or flavor enhancers, contributing to the overall taste profile of various food products while ensuring safety and compliance with food regulations .

Case Studies

4.1 Pharmaceutical Development Case Study

A notable case study involved the use of this compound in developing a new class of analgesics. Researchers synthesized several derivatives to evaluate their efficacy in pain management models. The results demonstrated that specific modifications to the succinic acid backbone significantly enhanced analgesic activity compared to traditional compounds .

4.2 Biodegradable Polymer Research

In another study, scientists explored the incorporation of this compound into polylactic acid (PLA) matrices to improve their mechanical properties and degradation rates. The findings revealed that adding this compound not only enhanced tensile strength but also accelerated biodegradation under composting conditions, making it a promising candidate for sustainable packaging solutions .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Precursor for tapentadol | Effective pain relief |

| Antidepressant derivatives | Potential treatment for mood disorders | |

| Industrial Applications | Biodegradable polymers | Reduced environmental impact |

| Food additives | Enhanced flavor profile |

作用機序

The mechanism of action of 2-(3-Methoxyphenyl)succinic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be due to the modulation of signaling pathways involved in inflammation.

類似化合物との比較

Similar Compounds

- 2-(4-Methoxyphenyl)succinic acid

- 2-(3-Hydroxyphenyl)succinic acid

- 2-(3-Methylphenyl)succinic acid

Uniqueness

2-(3-Methoxyphenyl)succinic acid is unique due to the presence of the methoxy group at the meta position on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

生物活性

2-(3-Methoxyphenyl)succinic acid (MPSA) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of MPSA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

MPSA is characterized by its methoxy-substituted aromatic ring and a succinic acid backbone. Its molecular structure can be represented as follows:

Antioxidant Activity

MPSA has demonstrated significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, which may help in mitigating oxidative stress-related damage in cells. For instance, in vitro assays indicated that MPSA exhibited a dose-dependent increase in DPPH radical scavenging activity, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

Anti-inflammatory Effects

Research indicates that MPSA possesses anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, MPSA significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways, leading to reduced expression of inflammatory mediators .

Antimicrobial Activity

MPSA has been evaluated for its antimicrobial effects against various bacterial strains. In a series of tests, MPSA exhibited notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

The biological activities of MPSA can be attributed to several mechanisms:

- Radical Scavenging : MPSA donates hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.

- Modulation of Signaling Pathways : MPSA modulates key signaling pathways like NF-κB and MAPK, which are crucial in inflammation and cell survival .

Study on Antioxidant Properties

In a controlled study involving human cell lines, MPSA was shown to reduce oxidative stress markers significantly when treated at concentrations above 10 µM. The study concluded that MPSA could be a potential therapeutic agent for diseases characterized by oxidative stress, such as neurodegenerative disorders .

Clinical Trials for Inflammatory Disorders

Preliminary clinical trials have been initiated to assess the efficacy of MPSA in patients with rheumatoid arthritis. Early results suggest that patients receiving MPSA showed reduced joint swelling and pain compared to the placebo group, indicating its potential as an anti-inflammatory agent .

特性

IUPAC Name |

2-(3-methoxyphenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-16-8-4-2-3-7(5-8)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRXNLZHJFZSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342750 | |

| Record name | 2-(3-Methoxyphenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15378-02-6 | |

| Record name | 2-(3-Methoxyphenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。